2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Description
The compound 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a heterocyclic organic molecule featuring a triazolo[4,3-b]pyridazine core fused with a 1,3-benzodioxole moiety. A sulfanyl (-S-) linker connects this core to a pyrrolidinylethanone group. However, specific pharmacological data for this compound remain unreported in the provided evidence. Structural elucidation techniques such as NMR and UV spectroscopy, as demonstrated in related studies , are critical for confirming its configuration.
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-17(22-7-1-2-8-22)10-27-18-20-19-16-6-4-13(21-23(16)18)12-3-5-14-15(9-12)26-11-25-14/h3-6,9H,1-2,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJKLCDAGZRNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the triazolopyridazine core through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrolidine and benzodioxole moieties
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by the presence of a benzodioxole moiety, a triazolopyridazine core, and a pyrrolidine group. Its molecular formula is with a molecular weight of approximately 331.394 g/mol. The IUPAC name reflects its intricate design: N-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-ethylethanamine .
Anticancer Activity
Numerous studies have indicated that compounds with similar structural motifs exhibit anticancer properties. Research has demonstrated that triazolo-pyridazine derivatives can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. For instance:
- Case Study : A derivative similar to this compound was found to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been tested against various bacterial strains and fungi.
- Research Findings : A related compound demonstrated significant inhibition of bacterial growth in vitro against strains like Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
There is emerging evidence that benzodioxole derivatives possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease.
- Case Study : Research indicated that compounds featuring the benzodioxole structure could protect neuronal cells from oxidative stress-induced damage .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Experimental Results : Studies have shown that incorporating such compounds into device architectures enhances charge mobility and overall device efficiency .
Polymer Chemistry
The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. This is particularly useful in developing advanced materials for aerospace and automotive applications.
Mechanism of Action
The mechanism of action of 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations:
- Sulfanyl vs. Oxadiazole Linkers : The sulfanyl group in the target compound could introduce higher metabolic lability (e.g., oxidation to sulfoxide) compared to the stable oxadiazole linker .
- Pyrrolidine Derivatives : The acetylated pyrrolidine in the target compound may enhance solubility compared to the cyclic ketone in the analog, though this depends on substituent effects.
Broader Context: Heterocyclic Amines and Benzodioxole Derivatives
IQ’s carcinogenicity contrasts with the unknown toxicity profile of the target compound, underscoring the need for rigorous safety evaluations. Benzodioxole-containing compounds, such as those in and , are often associated with metabolic stability but may undergo ring-opening to catechol derivatives in vivo .
Biological Activity
The compound 2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzodioxole structure display high antibacterial activity against both Gram-positive and Gram-negative bacteria.
In one study, the minimum inhibitory concentrations (MIC) for related compounds were evaluated against various bacterial strains. The results highlighted that certain derivatives demonstrated MIC values as low as 80 nM against Staphylococcus aureus and Sarcina species .
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| 4e | Staphylococcus aureus | 80 |
| 6c | Sarcina | 90 |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. Studies suggest that these compounds may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative related to our compound exhibited cytotoxicity against pancreatic cancer cell lines with an IC50 value indicating potent activity .
Other Pharmacological Activities
Compounds with similar structures have been reported to possess additional pharmacological activities including:
- Anti-inflammatory effects : Some derivatives have shown the ability to reduce inflammation markers in vitro.
- Cholinesterase inhibition : Certain analogs have been evaluated for their capacity to inhibit acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
Study 1: Antimicrobial Evaluation
In a comprehensive study published in Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The study concluded that compounds with a similar scaffold demonstrated significant antibacterial effects compared to standard antibiotics .
Study 2: Cytotoxicity Assessment
A recent investigation into the cytotoxic effects of triazole-containing compounds revealed that specific derivatives could induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . The study utilized flow cytometry to assess apoptosis rates.
Q & A
Q. How to assess stability under varying pH and temperature?
- Methodological Approach :
- Forced Degradation : Expose to HCl (0.1 M, 40°C) or NaOH (0.1 M, 40°C) for 24 hrs; analyze via HPLC for decomposition products (e.g., sulfhydryl cleavage).
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C typical for triazolopyridazines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
